molecular formula C11H12N2O5 B1364371 4-Morpholino-3-nitrobenzoic Acid CAS No. 26577-59-3

4-Morpholino-3-nitrobenzoic Acid

Cat. No.: B1364371
CAS No.: 26577-59-3
M. Wt: 252.22 g/mol
InChI Key: SREBONXEMNOUKV-UHFFFAOYSA-N
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Description

4-Morpholino-3-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a morpholine group. One common method is the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. The final step involves the reaction of 3-nitrobenzoic acid with morpholine under appropriate conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

    Oxidation: The benzoic acid moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

    Reduction: 4-Morpholino-3-aminobenzoic acid.

    Substitution: Various substituted morpholino derivatives.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

4-Morpholino-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholino-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme activity and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholino-4-nitrobenzoic acid
  • 4-Morpholino-2-nitrobenzoic acid
  • 4-Morpholino-3-aminobenzoic acid

Uniqueness

4-Morpholino-3-nitrobenzoic acid is unique due to the specific positioning of the morpholine and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-morpholin-4-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBONXEMNOUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392190
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26577-59-3
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and morpholine (Fluka 69880; 613.06 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to return to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The latter was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 5 hours. The THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (548 mg, 93%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
613.06 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
93%

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